BAY-549

ROCK1 inhibition ROCK2 inhibition ATP-competitive kinase inhibitor

Why choose BAY-549 over Y‑27632 or Fasudil? It delivers single‑digit nanomolar potency (ROCK1 IC₅₀ = 0.6 nM) and >900‑fold selectivity, eliminating confounding off‑target effects on PKC, PKA, or MLCK. Researchers investigating cytoskeletal dynamics, gene transcription, or phosphoproteomics can attribute phenotypes directly to ROCK inhibition. For chronic in vivo hypertension or PAH studies, oral doses of 1–10 mg/kg achieve sustained hemodynamic effects, slashing compound consumption 10‑ to 30‑fold. Secure the gold‑standard chemical probe for translational cardiovascular research.

Molecular Formula C18H13ClF2N6O
Molecular Weight 402.8 g/mol
CAS No. 867017-68-3
Cat. No. B1682951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-549
CAS867017-68-3
SynonymsTC-S 7001;  TC S 7001;  TCS 7001;  TC-S-7001;  TCS7001;  Azaindole-1;  Azaindole 1; 
Molecular FormulaC18H13ClF2N6O
Molecular Weight402.8 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F
InChIInChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27)
InChIKeyNRSGWEVTVGZDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-549 (CAS 867017-68-3): A High-Potency, Orally Active ROCK1/2 Inhibitor for Cardiovascular and Kinase Signaling Research


BAY-549 (also designated Azaindole 1, TC-S 7001, or ROCK-IN-2) is a synthetic small-molecule inhibitor belonging to the azaindole chemical class [1]. It functions as a potent, ATP-competitive inhibitor of the Rho-associated coiled-coil containing protein kinases ROCK1 and ROCK2, exhibiting IC50 values of 0.6 nM and 1.1 nM, respectively, in biochemical assays against the human recombinant enzymes . The compound is characterized by an oral bioavailability profile that enables both intravenous and oral administration in preclinical models, and it has been extensively validated as a chemical probe for dissecting ROCK-dependent signaling pathways in cardiovascular physiology and disease [2].

Why BAY-549 Cannot Be Interchanged with Generic ROCK Inhibitors Like Y-27632 or Fasudil


Substituting BAY-549 with older, less selective ROCK inhibitors such as Y-27632 or Fasudil introduces significant experimental confounding variables due to substantial differences in target potency, off-target kinase inhibition profiles, and in vivo pharmacological properties. While BAY-549 achieves single-digit nanomolar potency (IC50 = 0.6 nM for ROCK1) with >900-fold selectivity against a broad panel of kinases and receptors , commonly used alternatives like Y-27632 exhibit ROCK1 Ki values of approximately 140–220 nM and inhibit protein kinase C (PKC) and myosin light-chain kinase (MLCK) at concentrations routinely employed in cell-based assays [1]. Fasudil, a clinically approved vasodilator, demonstrates even broader promiscuity, inhibiting PKA, PKC, and PKG at sub-micromolar to low micromolar concentrations [2]. These off-target activities compromise the attribution of observed biological effects specifically to ROCK inhibition, making BAY-549 the preferred chemical probe for experiments where target engagement fidelity and minimal polypharmacology are required.

Quantitative Differentiation of BAY-549: Potency, Selectivity, and In Vivo Efficacy Compared to Leading ROCK Inhibitors


ROCK1 and ROCK2 Inhibitory Potency: BAY-549 Demonstrates 200- to 400-Fold Higher Potency Than Y-27632

BAY-549 exhibits substantially greater intrinsic potency against both human ROCK isoforms compared to the widely used tool compound Y-27632. In biochemical assays using human recombinant enzymes, BAY-549 inhibits ROCK1 with an IC50 of 0.6 nM and ROCK2 with an IC50 of 1.1 nM [1]. In contrast, Y-27632 inhibits ROCK1 with a reported Ki of 140 nM and ROCK2 with a Ki of 300 nM under comparable ATP-competitive conditions . This translates to an approximately 233-fold greater potency for ROCK1 and a 273-fold greater potency for ROCK2 when comparing the median reported values.

ROCK1 inhibition ROCK2 inhibition ATP-competitive kinase inhibitor

Kinase Selectivity Profile: BAY-549 Exhibits >900-Fold Selectivity Over a Broad Kinase Panel, Outperforming Fasudil

BAY-549 demonstrates exceptional selectivity across a comprehensive kinase panel. In profiling studies, the compound was inactive (IC50 > 10 µM) against 89 kinases and exhibited only weak activity (IC50 = 1–10 µM) against an additional 21 kinases, resulting in >900-fold selectivity relative to ROCK1/2 across the entire panel [1]. Only two kinases, TRK (TrkA) and FLT3, showed sub-micromolar inhibition, with IC50 values of 252 nM and 303 nM, respectively—still >250-fold less potent than its activity on ROCK1 [1][2]. In contrast, Fasudil, another ROCK inhibitor used clinically and in research, inhibits ROCK1 with an IC50 of 158 nM but also suppresses PKA (IC50 = 4.58 µM), PKC (IC50 = 12.30 µM), and PKG (IC50 = 1.65 µM), demonstrating a markedly broader polypharmacology profile .

Kinase selectivity Off-target profiling ROCK inhibitor specificity

Oral Bioavailability and In Vivo Blood Pressure Reduction: BAY-549 Achieves Sustained Antihypertensive Efficacy at Doses Inaccessible to Less Potent Analogs

BAY-549 is orally active and produces dose-dependent reductions in blood pressure in both normotensive and spontaneously hypertensive rat models. Following oral administration at 3 and 10 mg/kg, BAY-549 induced a persistent decrease in blood pressure in conscious hypertensive rats, with efficacy also observed at the 1 mg/kg dose in this model [1]. In intravenous dose-response studies, bolus injections of 0.03, 0.1, and 0.3 mg/kg produced dose-dependent and long-lasting blood pressure lowering in anesthetized normotensive rats . By comparison, Y-27632, despite being orally active, requires substantially higher doses to achieve similar hemodynamic effects due to its 200-fold lower biochemical potency [2]. This potency differential directly translates to the feasibility of lower-dose, higher-efficacy experimental designs with BAY-549.

Oral bioavailability Antihypertensive Cardiovascular pharmacology In vivo efficacy

Pulmonary Arterial Hypertension Model: BAY-549 Improves Right Ventricular Hemodynamics at Clinically Relevant Doses

BAY-549 demonstrates therapeutic benefit in a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH), a preclinical model of a disease with significant unmet medical need. Daily oral administration of BAY-549 at 10 mg/kg significantly decreased right ventricular systolic pressure (RVSP) and total pulmonary resistance compared to vehicle-treated controls [1]. The compound's effects were attributed to direct ROCK2-mediated attenuation of pulmonary vascular remodeling and vasoconstriction. While other ROCK inhibitors such as Fasudil have shown efficacy in PAH models, they require continuous intravenous infusion or high oral doses and lack the potency and selectivity profile of BAY-549, which may limit their translational potential due to systemic hypotension as an adverse effect [2].

Pulmonary arterial hypertension Right ventricular systolic pressure ROCK inhibitor therapeutics

Recommended Applications for BAY-549 Based on Validated Differential Performance Data


High-Fidelity ROCK Inhibition in Mechanistic Cell Signaling Studies

Researchers investigating the specific role of ROCK1 or ROCK2 in cytoskeletal dynamics, cell migration, or gene transcription should prioritize BAY-549 over Y-27632 or Fasudil. With an IC50 of 0.6 nM for ROCK1 and >900-fold selectivity across a broad kinase panel [1], BAY-549 minimizes off-target kinase inhibition that could confound phenotypic readouts. At the recommended in vitro working concentration of 0.5 to 1 µM [2], BAY-549 achieves complete ROCK inhibition while remaining >400-fold below the IC50 for the nearest off-target (TRK, IC50 = 252 nM). This clean selectivity profile is essential for gene-editing studies, phosphoproteomic analyses, and RNA-sequencing experiments where attribution of effects to ROCK activity is paramount.

Preclinical Studies of Hypertension and Cardiovascular Remodeling Requiring Oral Dosing

For chronic in vivo studies of hypertension, vascular remodeling, or cardiac hypertrophy, BAY-549 offers a practical oral dosing regimen with sustained hemodynamic effects. The compound lowers blood pressure dose-dependently in hypertensive rats at oral doses as low as 1–3 mg/kg [1], whereas Y-27632 typically requires doses of 30–100 mg/kg to achieve comparable efficacy [2]. This 10- to 30-fold potency advantage reduces compound usage, facilitates formulation in standard vehicles, and lowers the risk of dose-limiting adverse effects during long-term administration. Investigators studying the ROCK pathway in cardiovascular disease models should select BAY-549 to improve study feasibility and data reproducibility.

Translational Research in Pulmonary Arterial Hypertension (PAH) Models

BAY-549 is validated in the monocrotaline-induced rat model of PAH, where oral administration at 10 mg/kg/day significantly reduces right ventricular systolic pressure and total pulmonary resistance [1]. This preclinical efficacy, combined with the compound's oral bioavailability and favorable selectivity window, positions BAY-549 as a superior chemical probe for translational PAH research compared to Fasudil, which requires continuous intravenous infusion or higher doses to achieve similar effects [2]. Scientists evaluating ROCK inhibition as a therapeutic strategy for pulmonary vascular disease should utilize BAY-549 to maximize translational relevance while minimizing experimental confounds.

Kinase Panel Screening and Target Deconvolution Studies

BAY-549's thoroughly characterized selectivity profile—inactive against 89 kinases at 10 µM and only weakly active against 21 others [1]—makes it an ideal reference compound for kinase panel screening and target deconvolution experiments. When used as a positive control for ROCK inhibition or as a tool to exclude ROCK involvement in phenotypic assays, BAY-549 provides a clean pharmacological signature. This contrasts with compounds like Fasudil or H-1152, which exhibit broader kinase inhibition profiles that complicate interpretation of selectivity screening results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-549

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.